
(3-Methoxy-2-methylbenzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-2-methylbenzyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylbenzyl)hydrazine typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction proceeds as follows:
3-Methoxy-2-methylbenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: (3-Methoxy-2-methylbenzyl)hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazines depending on the nucleophile used.
科学研究应用
Chemistry: (3-Methoxy-2-methylbenzyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for other hydrazine derivatives.
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable hydrazone linkages with aldehydes and ketones, making it useful in bioconjugation techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazine moiety can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as a cross-linking agent and a stabilizer in various formulations.
作用机制
The mechanism of action of (3-Methoxy-2-methylbenzyl)hydrazine involves its ability to form hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety. The compound can interact with various molecular targets, including enzymes and receptors, through these linkages. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
- (3-Methoxybenzyl)hydrazine
- (2-Methylbenzyl)hydrazine
- (3-Methoxy-2-methylphenyl)hydrazine
Comparison: (3-Methoxy-2-methylbenzyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents influence the compound’s reactivity and its interactions with other molecules. Compared to (3-Methoxybenzyl)hydrazine and (2-Methylbenzyl)hydrazine, the additional substituent provides a different electronic environment, which can affect the compound’s chemical behavior and its applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(3-methoxy-2-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |
InChI 键 |
PTBYCJLXAZCDCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1OC)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


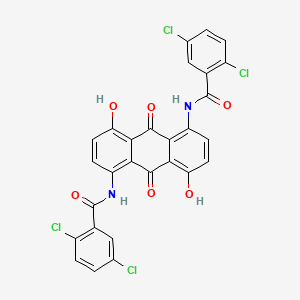

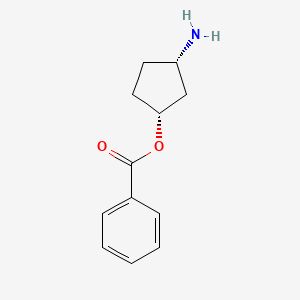

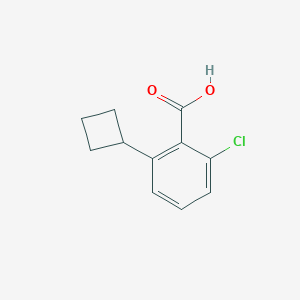
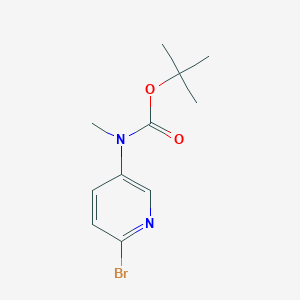

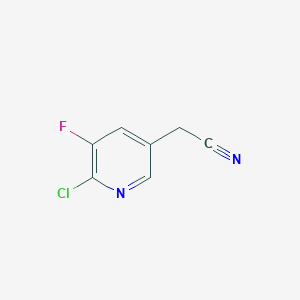



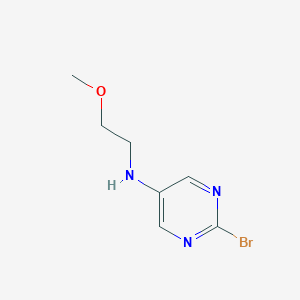

![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
